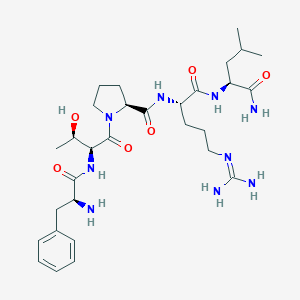

Phe-Thr-Pro-Arg-Leu-NH2

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNDYISLPTEKG-RMCGQVEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585201 |

Source

|

| Record name | L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104191-78-8 |

Source

|

| Record name | L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Precursors

Isolation and Identification from Invertebrate Species

The identification of Phe-Thr-Pro-Arg-Leu-NH2 and related peptides has been accomplished through the extraction and analysis of nervous tissues from various insects.

In the silkworm, Bombyx mori, a family of neuropeptides sharing the conserved C-terminal sequence Phe-Xaa-Pro-Arg-Leu-NH2 (FXPRLamide), where Xaa can be Gly, Ser, Thr, or Val, has been identified in the suboesophageal ganglion. pnas.org These peptides, including diapause hormone (DH) and pheromone biosynthesis-activating neuropeptide (PBAN), are generated from a common precursor polyprotein. pnas.orgnih.gov The gamma-subesophageal ganglion neuropeptide, for instance, has been identified in Bombyx mori. novoprolabs.com

Pyrokinins are a class of neuropeptides known for their myotropic activity. In the American cockroach, Periplaneta americana, several pyrokinins have been identified that possess the characteristic FXPRL-amide C-terminal sequence. uniprot.orguniprot.org While the specific peptide Phe-Thr-Pro-Arg-Leu-NH2 has not been explicitly isolated from this species, the presence of other pyrokinins with similar structures, such as Pyrokinin-6 (SESEVPGMWFGPRL-NH2), points to the existence of this peptide family in cockroaches. uniprot.org

The Pheromone Biosynthesis-Activating Neuropeptide (PBAN) was first identified in the corn earworm moth, Helicoverpa zea. frontiersin.org This neuropeptide and others derived from the same precursor gene share the C-terminal FXPRLamide motif. Research on both H. zea and the tobacco budworm, Heliothis virescens, has confirmed the presence of a PBAN gene that encodes multiple neuropeptides with this conserved sequence, which are crucial for regulating sex pheromone biosynthesis. frontiersin.org

In the armyworm, Pseudaletia separata, pheromonotropins have been isolated that also belong to the FXPRLamide family of peptides. These neuropeptides are involved in the regulation of pheromone production and share structural similarities with PBAN and other pyrokinins.

Interactive Table of Representative FXPRLamide Peptides in Invertebrates:

| Species | Peptide Family | Example Peptide Sequence |

|---|---|---|

| Bombyx mori | Suboesophageal Ganglion Neuropeptides | Conserved C-terminus: F-X-P-R-L-NH2 (X=G, S, T, V) pnas.org |

| Periplaneta americana | Pyrokinins | Pyrokinin-6: S-E-S-E-V-P-G-M-W-F-G-P-R-L-NH2 uniprot.org |

| Helicoverpa zea | PBAN | Core C-terminal pentapeptide: F-S-P-R-L-NH2 |

| Pseudaletia separata | Pheromonotropins | C-terminal pentapeptide: F-T-P-R-L-NH2 |

Genetic Encoding and Precursor Polyprotein Processing

The production of Phe-Thr-Pro-Arg-Leu-NH2 and related peptides is a multi-step process that begins with the transcription and translation of a single gene encoding a large precursor polyprotein. pnas.orgnih.gov

In insects, neuropeptides of the pyrokinin/PBAN family are typically encoded by one of two genes: the pban gene or the capa gene. frontiersin.orgmdpi.com The pban gene, for instance, has been shown to be comprised of multiple exons interrupted by introns. nih.gov This genetic structure allows for the potential generation of different peptide products through alternative splicing, although the primary mechanism for peptide diversity from a single gene is through post-translational processing of the polyprotein. The gene encoding the diapause hormone and other suboesophageal ganglion neuropeptides in Bombyx mori has been characterized and shown to contain an open reading frame that encodes a large precursor protein. nih.gov

The processing of this precursor polyprotein involves several enzymatic steps. The polyprotein contains multiple neuropeptide sequences, which are flanked by specific cleavage sites. nih.gov Proteolytic enzymes recognize these sites and cleave the precursor into smaller peptide fragments. A final C-terminal amidation step, which is crucial for the biological activity of these peptides, results in the mature Phe-Thr-Pro-Arg-Leu-NH2 and its counterparts. nih.gov This mechanism of producing multiple bioactive peptides from a single gene is a common and efficient strategy in neuroendocrine systems. nih.govnih.gov

Post-Translational Processing Sites and Mechanisms

In the absence of a confirmed natural precursor for Phe-Thr-Pro-Arg-Leu-NH2, the specific post-translational processing sites and mechanisms for its generation can only be inferred from the general principles of neuropeptide biosynthesis. Typically, neuropeptides are synthesized as larger, inactive precursor proteins that undergo a series of enzymatic modifications to yield the final, active peptide.

This process, known as post-translational modification, is a critical step in creating the functional diversity of neuropeptides. Key enzymatic steps include:

Proteolytic Cleavage: Prohormone convertases, a family of endopeptidases, recognize and cleave the precursor protein at specific sites, which are often marked by pairs of basic amino acid residues such as Lysine (Lys) and Arginine (Arg). This cleavage releases the immature peptide from the proprotein.

Carboxypeptidase Trimming: Following endoproteolytic cleavage, carboxypeptidases often remove the basic residues from the C-terminus of the newly liberated peptide.

Amidation: The C-terminal "-NH2" group, a common feature of many bioactive peptides including the subject of this article, is generated through the action of a two-enzyme complex collectively known as peptidylglycine alpha-amidating monooxygenase (PAM). This process is crucial for the biological activity and stability of many neuropeptides.

It is hypothesized that if Phe-Thr-Pro-Arg-Leu-NH2 were to be naturally produced, its biosynthesis would follow a similar cascade of events, being excised from a larger precursor protein at sites flanked by basic amino acids and subsequently undergoing C-terminal amidation.

Co-encoding and Production of Related Peptides

The phenomenon of co-encoding, where a single precursor protein gives rise to multiple distinct bioactive peptides, is a common strategy in neuropeptide synthesis. This allows for the coordinated expression and release of a suite of signaling molecules that may have related or synergistic functions.

For instance, studies of FMRFamide-related peptide precursors in various mollusks have revealed the presence of multiple copies of FMRFamide and other related peptides within the same proprotein. These precursors are often organized in a way that allows for differential processing, potentially leading to the production of different sets of peptides in different tissues or under different physiological conditions.

Given the lack of a known precursor for Phe-Thr-Pro-Arg-Leu-NH2, it is not possible to identify any co-encoded peptides with certainty. However, based on the patterns observed for other neuropeptide families, it is plausible that if this peptide is of natural origin, its precursor protein would also contain sequences for other, structurally related peptides. The identification of such a precursor remains a critical step in fully understanding the biological context and potential functions of Phe-Thr-Pro-Arg-Leu-NH2.

Data Tables

Due to the absence of specific data in the scientific literature regarding the natural occurrence and biosynthesis of Phe-Thr-Pro-Arg-Leu-NH2, the following tables are presented as illustrative examples of how such data would be organized if it were available.

Table 1: Hypothetical Occurrence of Phe-Thr-Pro-Arg-Leu-NH2 in Biological Systems

| Organism | Tissue/Cell Type | Method of Detection |

| Not Identified | Not Identified | Not Identified |

Table 2: Hypothetical Precursor Protein and Co-encoded Peptides

| Precursor Protein Name | Gene Name | Identified Co-encoded Peptides |

| Not Identified | Not Identified | Not Identified |

Molecular Structure and Conformational Dynamics

Primary Amino Acid Sequence Analysis

The constituent amino acids of the peptide are:

Phenylalanine (Phe, F): An aromatic amino acid with a nonpolar, hydrophobic benzyl (B1604629) side chain. khanacademy.org It contributes to the hydrophobic core of protein structures. khanacademy.org

Threonine (Thr, T): A polar, uncharged amino acid containing a hydroxyl group, which can participate in hydrogen bonding.

Proline (Pro, P): Unique among the 20 common amino acids, Proline's side chain forms a cyclic structure with its own amino group. khanacademy.org This rigid structure restricts the peptide backbone's flexibility and is often found in turns and loops. khanacademy.org

Arginine (Arg, R): A positively charged (basic) amino acid due to its guanidinium (B1211019) group, which is highly basic and often involved in protein binding. khanacademy.org

Leucine (B10760876) (Leu, L): An aliphatic amino acid with a nonpolar, hydrophobic side chain. wikipedia.org Like other hydrophobic residues, it tends to be buried in the interior of proteins. wikipedia.org

Table 1: Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Role in Peptide Structure |

| Phenylalanine | Phe | F | Aromatic, Nonpolar | Contributes to hydrophobic interactions |

| Threonine | Thr | T | Polar, Uncharged | Can form hydrogen bonds |

| Proline | Pro | P | Nonpolar, Cyclic | Induces kinks and turns in the peptide backbone |

| Arginine | Arg | R | Basic, Positively Charged | Participates in electrostatic interactions and binding |

| Leucine | Leu | L | Aliphatic, Nonpolar | Contributes to hydrophobic interactions |

C-Terminal Amidation Significance

The designation "-NH2" at the end of the sequence indicates that the C-terminal carboxyl group (-COOH) has been converted to a primary amide (-CONH2). This modification, known as C-terminal amidation, is a common and significant feature in many biologically active peptides. jpt.com

The key effects of C-terminal amidation include:

Increased Stability: Amidation neutralizes the negative charge of the C-terminal carboxyl group. jpt.com This modification can make the peptide more stable and brings it structurally closer to a native protein. jpt.com

Enhanced Biological Activity: For many peptide hormones and neuropeptides, the C-terminal amide is crucial for full biological activity. nih.gov The modification can influence the peptide's interaction with enzymes and receptors. jpt.com

Conformational Analysis and Structural Features

The three-dimensional conformation of Phe-Thr-Pro-Arg-Leu-NH2 is a dynamic equilibrium of structures, with certain conformations being more stable and prevalent. The presence of specific residues, particularly Proline, strongly suggests the formation of defined secondary structures like beta-turns.

Beta-turns (β-turns) are common secondary structures that cause a reversal in the direction of the polypeptide chain. wikipedia.org They are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. youtube.com

The sequence Thr-Pro-Arg-Leu within the peptide is highly suggestive of a β-turn.

Proline's Role: Proline is frequently found in β-turns because its rigid, cyclic structure naturally introduces a "kink" or bend into the peptide backbone. quora.comreddit.com It is known to disrupt more regular secondary structures like alpha-helices. quora.com

Type I β-turn: Proline is most commonly found at the second position (i+1) of a β-turn, which is characteristic of a Type I β-turn. pearson.combiorxiv.org In the sequence segment -Thr-Pro-Arg-Leu-, Proline occupies this i+1 position. Type I turns are the most frequently observed type of beta-turn in proteins. wikipedia.org

The stability of the preferred conformation is a result of various interactions involving the amino acid side chains.

Proline: As mentioned, the rigid ring of Proline at the i+1 position is a primary driver for the formation of a β-turn, restricting the conformational freedom of the backbone. reddit.comnih.gov

Threonine: The residue at the i position of a turn can influence its stability. Residues like Threonine (and the structurally similar Serine), which have a hydroxyl group, can form hydrogen bonds that help stabilize turn structures. biorxiv.org Specifically, the side-chain hydroxyl can form a hydrogen bond with the backbone of a nearby residue, further locking in the turn conformation. biorxiv.org

Phenylalanine and Leucine: The hydrophobic side chains of Phenylalanine and Leucine likely engage in hydrophobic interactions, potentially folding to form a more compact structure that minimizes contact with an aqueous environment.

Computational Modeling and Simulation of Peptide Conformation

Understanding the precise conformational landscape of Phe-Thr-Pro-Arg-Leu-NH2 requires computational approaches, as the peptide's flexibility makes experimental determination challenging. frontiersin.org

Molecular Dynamics (MD) Simulations: MD is a powerful computational technique used to simulate the motion of atoms in a molecule over time. americanpeptidesociety.org By applying a force field that describes atomic interactions, MD simulations can model how the peptide folds, what conformations it prefers, and how it behaves in different environments (e.g., in water). americanpeptidesociety.orgspringernature.com These simulations can identify stable structures, such as the predicted β-turn, and characterize the transitions between different conformational states.

Energy Calculations: Computational methods can calculate the potential energy of different conformations. researchgate.net Studies on similar Proline-containing peptides have used such calculations to confirm that β-turn structures are strongly preferred energetically. researchgate.netnih.gov These models can help determine the relative stability of different turn types (e.g., Type I vs. Type II). nih.gov The challenges in modeling flexible peptides are significant, but these computational tools provide invaluable insight into their structure-function relationships. nih.govnih.gov

Synthetic Methodologies for Research Purposes

Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most commonly employed method for the SPPS of peptides like Phe-Thr-Pro-Arg-Leu-NH2. This methodology offers the advantage of using a base-labile Nα-protecting group (Fmoc), which can be removed under mild conditions, thus preserving the acid-labile side-chain protecting groups until the final cleavage step.

The formation of the peptide bond between the incoming Fmoc-protected amino acid and the N-terminally deprotected amino acid on the resin is a critical step. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent is a well-established strategy. DCC activates the carboxyl group of the Fmoc-amino acid, facilitating its reaction with the free amine on the growing peptide chain. To enhance coupling efficiency and minimize side reactions, such as racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. The reaction proceeds by forming an active ester intermediate with HOBt, which then reacts with the amine.

A typical coupling cycle involves the following steps:

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Washing: Thorough washing of the resin with DMF to remove the piperidine and the Fmoc by-products.

Activation and Coupling: The incoming Fmoc-amino acid is pre-activated with DCC and HOBt in a suitable solvent and then added to the resin. The coupling reaction is allowed to proceed to completion.

Washing: The resin is washed again to remove excess reagents and the dicyclohexylurea (DCU) by-product.

This cycle is repeated for each amino acid in the sequence: Leucine (B10760876), Arginine, Proline, Threonine, and Phenylalanine.

| Step | Reagent/Solvent | Purpose |

| Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc protecting group. |

| Washing | DMF | Removal of piperidine and Fmoc by-products. |

| Coupling | Fmoc-amino acid, DCC, HOBt in DMF | Formation of the peptide bond. |

| Washing | DMF, Dichloromethane (DCM) | Removal of excess reagents and by-products. |

To obtain the C-terminal amide (–NH2) of Phe-Thr-Pro-Arg-Leu-NH2, a specific type of resin is required. Resins that generate a C-terminal amide upon cleavage are essential for this synthesis.

Benzhydrylamine (BHA) and Methylbenzhydrylamine (MBHA) Resins: These are classical resins used for the synthesis of peptide amides. The peptide is anchored to the resin via a benzhydrylamine linker. Cleavage with strong acids, such as hydrofluoric acid (HF), releases the peptide with a C-terminal amide. While effective, the harsh cleavage conditions can sometimes lead to side reactions.

Benzyloxy dimethoxytrityl amine (BDMTA) Resin: This resin offers a milder alternative for the synthesis of peptide amides. The BDMTA linker is more acid-labile, allowing for cleavage of the peptide with dilute trifluoroacetic acid (TFA). The synthesis of Phe-Thr-Pro-Arg-Leu-NH2 on BDMTA resin using an Fmoc/DCC coupling strategy has been reported to yield the peptide with high purity (over 90% by HPLC) and in good yields (over 80% based on resin loading) lcms.cz.

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |

| Benzhydrylamine (BHA) | Benzhydrylamine | Strong acid (e.g., HF) | Well-established for peptide amides | Harsh cleavage conditions |

| BDMTA Resin | Benzyloxy dimethoxytrityl amine | Dilute Trifluoroacetic Acid (TFA) | Mild cleavage conditions, high purity and yield | May be more expensive |

Once the peptide chain is fully assembled, it must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a "cleavage cocktail."

For a peptide containing arginine, such as Phe-Thr-Pro-Arg-Leu-NH2, a standard cleavage cocktail often consists of trifluoroacetic acid (TFA) as the primary cleavage reagent, with scavengers added to trap the reactive carbocations generated from the protecting groups and the resin linker. A common cleavage cocktail for arginine-containing peptides is Reagent R, which contains TFA, thioanisole, 1,2-ethanedithiol (B43112) (EDT), and anisole. The scavengers protect sensitive residues like arginine and prevent side reactions. The cleavage reaction is typically carried out for a few hours at room temperature.

Following cleavage, the crude peptide is precipitated from the cleavage mixture using a cold organic solvent, such as diethyl ether. The precipitated peptide is then collected by centrifugation, washed with cold ether to remove residual scavengers, and dried.

Purification of the crude peptide is most commonly performed by reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is often used, with a mobile phase consisting of a gradient of water and acetonitrile, both containing a small amount of TFA (typically 0.1%) to improve peak shape. The fractions containing the pure peptide are collected, pooled, and then lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder. The purity of the final peptide is typically assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Investigation of Biological Activities in Research Models

Pheromonotropic Activity in Invertebrate Models

The ability of Phe-Thr-Pro-Arg-Leu-NH2 and its related peptides to stimulate the production of sex pheromones in certain insect species is a well-documented phenomenon. This pheromonotropic activity has been investigated through both in vitro and in vivo assays, primarily in moths.

In vitro and in vivo studies have been instrumental in demonstrating the pheromonotropic effects of the pyrokinin family. While direct quantitative data for the specific peptide Phe-Thr-Pro-Arg-Leu-NH2 in these assays is not extensively detailed in the provided search results, the general mechanism involves the peptide acting on the pheromone glands to stimulate the biosynthesis of pheromones. nih.gov For instance, neural extracts containing pyrokinin/PBAN-like peptides from the fire ant, Solenopsis invicta, have been shown to stimulate pheromone biosynthesis in moths, highlighting the cross-reactivity of these peptides. usda.gov

In a study involving the moth Heliothis virescens, while the parent peptide Phe-Thr-Pro-Arg-Leu-NH2 did not show significant pheromone production when applied topically, its synthetic analogs demonstrated potent activity. nih.gov This suggests that the core pentapeptide contains the necessary structural information to activate the receptors involved in pheromone biosynthesis, although its delivery to the target site can be a limiting factor. nih.govnih.gov

Dose-response studies have been crucial in quantifying the potency of pyrokinin peptides and their analogs. Research on pseudopeptide analogs of Phe-Thr-Pro-Arg-Leu-NH2 has provided valuable insights into their pheromonotropic efficacy. In female Heliothis virescens, injection of these analogs stimulated sex pheromone biosynthesis at varying optimal doses.

| Analog of Phe-Thr-Pro-Arg-Leu-NH2 | Optimal Pheromonotropic Dose (Injection) |

| Hca-Thr-Pro-Arg-Leu-NH2 | 0.25 pmol |

| Pba-Thr-Pro-Arg-Leu-NH2 | 2.5 pmol |

| Fla-Phe-Thr-Pro-Arg-Leu-NH2 | 0.5 pmol |

Data sourced from a study on pseudopeptide mimics of insect pyrokinin neuropeptides. nih.gov

Topical application of these analogs also induced significant pheromone production, with optimal stimulation observed at a dose of 500 pmol. nih.gov In contrast, the parent peptide, Phe-Thr-Pro-Arg-Leu-NH2, was found to be ineffective at stimulating significant pheromone production when applied topically, even at doses as high as 2000 pmol. nih.gov

Myotropic (Visceral Muscle Contractile) Activity Studies

The pyrokinin family of peptides, including those with the C-terminal sequence Pro-Arg-Leu-NH2, has been shown to exhibit myotropic activity, particularly on the visceral muscles of invertebrates. nih.gov The initial discovery of a pyrokinin was based on its ability to stimulate hindgut muscle contraction in the cockroach, Leucophaea maderae. frontiersin.org

Studies on a range of invertebrate muscles have demonstrated the contractile effects of peptides containing the PRLamide C-terminus. For example, in the crop of the cricket Gryllus, insect-derived peptides with this C-terminal sequence markedly potentiated spontaneous rhythmic contractions. nih.gov Similarly, these peptides showed a contractile effect on the esophagus of the annelid Perinereis and a potentiating effect on twitch contraction in the inner circular body-wall muscle of the echiuroid Urechis. nih.gov A pseudotetrapeptide analog of the pyrokinin/PBAN family was found to be 10-fold more potent than cockroach leucopyrokinin (B1674812) in an isolated cockroach hindgut bioassay. nih.gov

Other Putative Biological Roles Identified in Academic Contexts

Beyond their well-established pheromonotropic and myotropic activities, peptides of the pyrokinin/PBAN family are implicated in a variety of other physiological processes, suggesting broader roles as neuromodulators and neurohormones. frontiersin.orgneurostatslab.org These peptides are widely distributed within the insect central nervous system, and their release into the hemolymph allows them to act on distant targets. nih.gov

The diverse functions attributed to this peptide family include:

Induction of embryonic diapause: In some species, these peptides play a role in regulating developmental arrest. frontiersin.org

Melanization: They have been shown to be involved in the darkening of the cuticle in larval moths. frontiersin.org

Puparium formation: In certain flies, these peptides can accelerate the formation of the puparium. nih.gov

The presence of pyrokinin/PBAN-like peptides in the central nervous system of Drosophila melanogaster and the identification of their receptors suggest their involvement in a range of physiological functions. nih.gov The cross-reactivity of these peptides across different physiological assays indicates that they may share common receptor interaction sites, leading to their pleiotropic effects. neurostatslab.org

Mechanistic Studies: Receptor Interactions and Signaling Pathways

Receptor Binding and Activation Studies

The biological activity of Phe-Thr-Pro-Arg-Leu-NH2 and related peptides is initiated by their interaction with specific cell surface receptors. These binding events trigger conformational changes in the receptor, leading to the activation of downstream signaling cascades.

The primary target for the Phe-Thr-Pro-Arg-Leu-NH2 motif is the Pheromone Biosynthesis Activating Neuropeptide Receptor (PBAN-R). nih.gov Extensive research has identified the PBAN-R as a member of the G-protein coupled receptor (GPCR) superfamily. nih.govwikipedia.orgpnas.org These receptors are integral membrane proteins that play a critical role in cellular communication. The interaction between the peptide ligand and PBAN-R is a crucial first step in the signal transduction pathway that ultimately leads to a physiological response, such as the activation of pheromone production in moths. nih.gov Studies have confirmed that the C-terminal pentapeptide sequence is the active core domain of PBAN, essential for a successful interaction with the PBAN-R. nih.gov

The selectivity and affinity of the PBAN-R for its ligands are determined by the specific amino acid residues within the peptide's active core. Structure-activity relationship studies, including alanine-scanning mutagenesis, have been employed to identify the key residues in the C-terminal region responsible for receptor binding and activation. nih.gov These investigations have revealed that the chemical properties of individual amino acids within the Phe-Thr-Pro-Arg-Leu-NH2 sequence are critical for receptor interaction.

Research on the PBAN receptor from the moth Heliothis virescens has provided detailed insights into these interactions. The findings highlight the relative importance of each amino acid residue in the C-terminal hexapeptide core for binding to the receptor. nih.gov

| Residue Position | Amino Acid | Chemical Property | Importance for Receptor Interaction |

|---|---|---|---|

| 2 | Phenylalanine (Phe) | Aromatic | Important |

| 5 | Arginine (Arg) | Positively Charged, Basic | Most Critical |

| 6 | Leucine (B10760876) (Leu) | Branched-Chain Aliphatic | Important |

The data indicates that the positively charged arginine residue is the most critical component for the peptide's ability to interact with the PBAN-R. nih.gov The aromatic nature of phenylalanine and the branched-chain structure of leucine also contribute significantly to the binding affinity. nih.gov Furthermore, studies have shown that other peptides from the same family, such as pyrokinins, and even the vertebrate peptide neuromedin U, can activate the PBAN-R, suggesting a degree of homology and conserved binding mechanisms among these related receptors. pnas.org

Intracellular Signaling Cascade Investigations

Upon activation by its ligand, the PBAN-R initiates a cascade of intracellular events that amplify the initial signal and orchestrate a specific cellular response. This process involves a series of molecular interactions mediated by G-proteins, second messengers, and various enzymes.

The PBAN-R functions as a typical G-protein coupled receptor. nih.govwikipedia.org When the Phe-Thr-Pro-Arg-Leu-NH2 motif binds to the receptor, it induces a conformational change that facilitates the activation of an associated heterotrimeric G-protein on the cytoplasmic side of the membrane. nih.gov This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein's alpha subunit. The activated G-protein then dissociates, and its subunits modulate the activity of downstream effector enzymes, thereby propagating the signal within the cell. nih.gov The PBAN-R has been classified within the vertebrate subfamily of neuromedin U receptors, indicating a shared evolutionary origin and signaling mechanism. nih.gov

Following G-protein activation, the signaling cascade proceeds through the generation of small, non-protein intracellular signaling molecules known as second messengers. In the context of PBAN-R signaling, both calcium ions (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) have been identified as critical second messengers. usda.govpnas.org

Activation of the PBAN-R leads to a rapid increase in the intracellular concentration of Ca2+. wikipedia.org This is achieved, at least in part, through the influx of extracellular Ca2+ via ligand-gated calcium channels. usda.gov This surge in intracellular Ca2+ is a key event that triggers the activation of various enzymes involved in pheromone biosynthesis. wikipedia.org In addition to calcium, the signaling pathway also involves the production of cAMP. frontiersin.orgpnas.org The binding of PBAN to its receptor can stimulate calcium/calmodulin-dependent adenylate cyclase, which in turn synthesizes cAMP. frontiersin.org These second messengers work in concert to relay the signal from the cell surface to the cellular machinery responsible for the final physiological output.

| Component | Role | Mechanism of Action |

|---|---|---|

| PBAN-R | Receptor | Binds Phe-Thr-Pro-Arg-Leu-NH2 motif, activates G-protein. nih.gov |

| G-Protein | Transducer | Activates downstream effector enzymes upon receptor binding. nih.gov |

| Ca2+ (Calcium) | Second Messenger | Influx from extracellular space; intracellular levels rise to activate enzymes. usda.govwikipedia.org |

| cAMP (Cyclic AMP) | Second Messenger | Synthesized by adenylate cyclase; activates protein kinases. frontiersin.orgpnas.org |

The final stages of the signaling cascade involve the modulation of protein activity through phosphorylation and dephosphorylation, processes controlled by protein kinases and phosphatases, respectively. The second messenger cAMP directly activates cAMP-dependent protein kinase (PKA). nih.gov Once activated, PKA can phosphorylate specific serine and threonine residues on target proteins, thereby altering their activity and leading to changes in gene transcription and other cellular processes. nih.gov For instance, PKA is known to phosphorylate the CRE-binding protein (CREB), a transcription factor that can then stimulate the expression of genes involved in the physiological response. nih.gov

The signaling pathway is a dynamic and tightly regulated process. Protein phosphatases play an equally crucial role by removing the phosphate (B84403) groups added by kinases, thus terminating the signal and returning the system to its basal state. nih.govhubrecht.eu This reversible phosphorylation allows the cell to respond quickly to changes in external stimuli and maintain cellular homeostasis. The coordinated action of kinases and phosphatases ensures the precise control of the signaling events triggered by the binding of Phe-Thr-Pro-Arg-Leu-NH2 to its receptor. nih.gov

Enzyme Interactions (e.g., Proteases)

The biological activity of neuropeptides like Phe-Thr-Pro-Arg-Leu-NH2 is often regulated by enzymatic degradation. These peptides are susceptible to breakdown by various proteases, which limits their duration of action in biological systems. archive.orgresearchgate.net

Research has shown that members of the pyrokinin/PBAN family are vulnerable to degradation by both exopeptidases and endopeptidases found in the hemolymph and gut of insects. researchgate.net Early studies on a pheromonotropic factor from Bombyx mori demonstrated its peptidergic nature through its susceptibility to protease treatment. usda.govscribd.com More specifically, the diapause hormone of the silkworm, which contains the Phe-Thr-Pro-Arg-Leu-NH2 sequence, has been shown to be rapidly degraded by trypsin. researchgate.net

The C-terminal hexapeptide, Tyr-Phe-Ser-Pro-Arg-Leu-NH2, has been suggested to be a possible tryptic cleavage product of the larger PBAN peptide, highlighting a specific mode of enzymatic processing. researchgate.net The inherent instability of these peptides in the presence of proteases is a significant factor in their physiological function and has implications for their potential use as pest control agents. researchgate.net

Detailed findings on the enzymatic interactions of Phe-Thr-Pro-Arg-Leu-NH2 and related peptides are summarized below:

| Enzyme/Source of Degradation | Peptide/Family | Observation |

| Proteases (general) | Bombyx mori pheromonotropic factor | Susceptible to protease treatment, indicating peptidergic nature. usda.gov |

| Exo- and endopeptidases | Pyrokinin/PBAN family | Susceptible to degradation in insect hemolymph and gut. researchgate.net |

| Trypsin | Silkworm Diapause Hormone | Rapid degradation of the hormone. researchgate.net |

Structure Activity Relationship Sar and Rational Design

Identification of Minimal Active Sequences

Research into the structure-activity relationship of leucopyrokinin (B1674812) has successfully identified the minimal sequence required to elicit a biological response. Studies involving truncated analogs of the parent octapeptide have demonstrated that the pentapeptide fragment Phe-Thr-Pro-Arg-Leu-NH2 constitutes the active core. nih.gov Further truncations from the N-terminus resulted in a gradual loss of activity, highlighting the importance of the full pentapeptide sequence for optimal function.

The biological activities of various N-terminally truncated analogs of leucopyrokinin provide clear evidence for the identification of the minimal active sequence. The following table summarizes the relative activities of these analogs compared to the parent octapeptide.

| Peptide Sequence | Relative Activity (%) |

| pGlu-Ser-Gly-Phe-Thr-Pro-Arg-Leu-NH2 (Leucopyrokinin) | 100 |

| Ser-Gly-Phe-Thr-Pro-Arg-Leu-NH2 ([2-8]LPK) | 144 |

| Gly-Phe-Thr-Pro-Arg-Leu-NH2 ([3-8]LPK) | 59 |

| Phe-Thr-Pro-Arg-Leu-NH2 ([4-8]LPK) | 30 |

Notably, the analog lacking the N-terminal pyroglutamic acid, [2-8]LPK, exhibited significantly higher activity than the native peptide, suggesting that this residue may not be essential for receptor interaction and may even hinder optimal binding. nih.gov However, further removal of amino acids leads to a progressive decline in activity, with the pentapeptide Phe-Thr-Pro-Arg-Leu-NH2 retaining a substantial portion of the biological effect. nih.gov

Impact of C-Terminal Amidation on Activity

The primary contributions of C-terminal amidation include:

Increased Resistance to Proteolytic Degradation: The amide group protects the peptide from the action of carboxypeptidases, enzymes that cleave the C-terminal amino acid. ucl.ac.uk This increased stability extends the half-life of the peptide in biological systems, allowing for a more sustained effect.

Enhanced Receptor Binding and Affinity: The neutral charge of the amide group, as opposed to the negative charge of a free carboxylate at physiological pH, can significantly influence the peptide's interaction with its receptor. ucl.ac.uk For many neuropeptides, this modification is essential for high-affinity binding and subsequent signal transduction. ucl.ac.uk

Structural Stabilization: The C-terminal amide can participate in intramolecular hydrogen bonding, which can help to stabilize the peptide's bioactive conformation. This pre-organization of the peptide structure can reduce the entropic penalty of binding to its receptor, thereby increasing affinity.

In the context of Phe-Thr-Pro-Arg-Leu-NH2, the C-terminal amide is considered an essential component for its biological activity, consistent with its presence in the broader family of tachykinin neuropeptides which share a common C-terminal sequence of Phe-X-Gly-Leu-Met-NH2. quora.com

Effects of Amino Acid Substitutions and Derivatizations

To further probe the structure-activity relationship and to develop analogs with improved properties, various modifications can be introduced into the Phe-Thr-Pro-Arg-Leu-NH2 sequence. These include the addition of hydrophobic moieties, the incorporation of non-natural D-amino acids, and the systematic substitution of each amino acid to understand its specific contribution to potency.

Hydrophobic Moiety Additions

The hydrophobicity of a peptide is a critical determinant of its interaction with biological membranes and receptors. nih.govresearchgate.net Modifying the hydrophobicity of Phe-Thr-Pro-Arg-Leu-NH2 by adding hydrophobic moieties can significantly impact its activity. Such modifications can enhance the peptide's ability to partition into the lipid bilayer of cell membranes, potentially increasing its local concentration near membrane-bound receptors.

However, there is an optimal range for hydrophobicity. researchgate.net While a certain degree of hydrophobicity is often required for activity, excessive hydrophobicity can lead to non-specific binding to lipids and other hydrophobic surfaces, potentially causing cytotoxicity or reduced bioavailability. researchgate.net Therefore, the rational addition of hydrophobic groups requires a careful balance to enhance potency without introducing undesirable properties.

D-Amino Acid Incorporations and Stereochemical Influence

The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a powerful strategy in peptide design. This stereochemical modification can have profound effects on the peptide's structure, stability, and biological activity.

Key advantages of incorporating D-amino acids include:

Increased Proteolytic Stability: Proteases are stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid at a cleavage site can render the peptide resistant to enzymatic degradation, thereby prolonging its duration of action.

Modified Biological Activity: Depending on the position of the substitution, a D-amino acid can either enhance or diminish biological activity. In some cases, it can even lead to a switch from an agonist to an antagonist.

The stereochemical arrangement of the amino acids in Phe-Thr-Pro-Arg-Leu-NH2 is critical for its interaction with its receptor. The specific spatial orientation of the side chains, dictated by the L-configuration of the amino acids, determines the binding affinity and efficacy. wikipedia.org Altering this configuration by introducing D-amino acids would likely have a significant impact on its biological profile.

Specific Residue Contributions to Biological Potency (e.g., Phe, Arg, Leu)

Phenylalanine (Phe): As an aromatic and hydrophobic amino acid, Phenylalanine at the N-terminus is likely involved in crucial hydrophobic interactions with the receptor. wikipedia.orgnih.gov The aromatic ring can participate in π-π stacking or hydrophobic interactions within the binding pocket. Studies on related peptides have shown that modifications to the phenyl ring, such as iodination, can significantly alter receptor affinity and selectivity. nih.gov The presence of Phenylalanine is often critical for the antimicrobial activity of certain peptides, as it increases their hydrophobicity and ability to interact with bacterial membranes. researchgate.net

Arginine (Arg): The positively charged guanidinium (B1211019) group of Arginine is a key feature for electrostatic interactions. wikipedia.org This residue is often involved in forming salt bridges with acidic residues in the receptor binding site, which can be a major contributor to binding affinity. In many Arg-Phe-NH2 containing peptides, the C-terminal Arg-Phe sequence is essential for their cardiovascular and other biological effects. nih.gov However, some studies have shown that the positive charge of Arginine is not always essential for receptor interaction, and replacement with less basic surrogates can retain agonist activity. nih.gov

Development of Peptidomimetics and Pseudo-Peptide Analogues for Enhanced Activity

While peptides like Phe-Thr-Pro-Arg-Leu-NH2 can be highly potent, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. To overcome these limitations, the development of peptidomimetics and pseudo-peptide analogues is a key strategy. These are molecules that mimic the essential structural features of the parent peptide required for biological activity but have a modified backbone that is less susceptible to enzymatic degradation.

One approach to designing peptidomimetics is to identify the bioactive conformation of the peptide and then create a rigid scaffold that holds the key pharmacophoric groups in the correct spatial orientation. For example, in the development of peptidomimetics for Pro-Leu-Gly-NH2, a fragment related to the target peptide, conformationally constrained analogues were designed to mimic a type II β-turn, which was hypothesized to be the bioactive conformation. nih.gov This involved creating cyclic lactam or spiro-bicyclic structures to lock the peptide into the desired shape. nih.gov

Similarly, for Arg-Phe-NH2 related peptides, peptidomimetics containing an Arginine mimetic have been synthesized to act as agonists at specific receptors. nih.gov These approaches demonstrate the potential for transforming a native peptide sequence into a more drug-like molecule with enhanced therapeutic properties. By understanding the structure-activity relationships of Phe-Thr-Pro-Arg-Leu-NH2, it is possible to design novel peptidomimetics and pseudo-peptide analogues with improved stability, selectivity, and potency.

Biochemical Stability and Degradation in Research Environments

Enzymatic Stability in Biological Matrices (e.g., Hemolymph)

The stability of Phe-Thr-Pro-Arg-Leu-NH2 in biological matrices, such as insect hemolymph, is influenced by the presence of various proteases and peptidases. Insect hemolymph contains a complex mixture of enzymes, including aminopeptidases, carboxypeptidases, and endopeptidases, which can degrade peptides.

The presence of a proline residue at the third position of the peptide backbone may confer a degree of resistance to certain peptidases. Proline's unique cyclic structure can restrict the conformational flexibility of the peptide chain, making it a less favorable substrate for some proteolytic enzymes. Studies on other proline-containing peptides have demonstrated their enhanced stability in biological media.

However, the peptide bond between Arginine (Arg) and Leucine (B10760876) (Leu) represents a potential cleavage site for trypsin-like proteases, which preferentially cleave at the C-terminal side of basic amino acid residues like arginine. The C-terminal amidation of the Leucine residue is a common strategy to increase peptide stability by protecting it from carboxypeptidase activity.

Table 1: Potential Enzymatic Cleavage Sites in Phe-Thr-Pro-Arg-Leu-NH2 and Conferring Stability Factors

| Feature | Position | Potential Effect on Stability | Notes |

| N-terminal Phenylalanine | 1 | Susceptible to aminopeptidase (B13392206) cleavage. | |

| Proline Residue | 3 | May increase resistance to some endopeptidases due to conformational rigidity. | The Pro-Arg bond can still be a target for specific proteases. |

| Arginine-Leucine Bond | 4-5 | Potential cleavage site for trypsin-like proteases. | |

| C-terminal Amide | 5 | Confers resistance to carboxypeptidases. | A common modification to enhance peptide half-life. |

Proteolytic Resistance of Analogues

To enhance the stability and biological half-life of Phe-Thr-Pro-Arg-Leu-NH2, several strategies for creating more proteolytically resistant analogues can be employed. These modifications aim to reduce susceptibility to enzymatic degradation without compromising biological activity.

One common approach is the substitution of L-amino acids with their D-enantiomers. D-amino acids are not recognized by most naturally occurring proteases, significantly increasing the peptide's resistance to degradation. For instance, substituting L-Threonine or L-Leucine with their D-counterparts could enhance stability.

Another strategy involves modifying the peptide backbone. N-methylation of the peptide bond nitrogen can sterically hinder the approach of proteases. Additionally, replacing standard peptide bonds with non-cleavable isosteres can prevent enzymatic hydrolysis.

Table 2: Examples of Potential Analogues with Enhanced Proteolytic Resistance

| Analogue Structure | Modification Strategy | Rationale for Increased Stability |

| Phe-[D-Thr]-Pro-Arg-Leu-NH2 | D-amino acid substitution | D-amino acids are poor substrates for most proteases. |

| Phe-Thr-Pro-[D-Arg]-Leu-NH2 | D-amino acid substitution | Protects the potential trypsin-like cleavage site. |

| Phe-Thr-Pro-Arg-[N-Me-Leu]-NH2 | N-methylation of peptide bond | Steric hindrance prevents protease binding and cleavage. |

Analytical Methods for Assessing Peptide Integrity in Research Samples

Accurate assessment of the integrity and concentration of Phe-Thr-Pro-Arg-Leu-NH2 in research samples, particularly in complex biological matrices like hemolymph, is crucial for interpreting experimental data. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose mdpi.comnih.gov.

Sample Preparation: Prior to analysis, samples containing hemolymph require preparation to remove larger proteins and other interfering substances. A common method is protein precipitation using organic solvents like acetonitrile, followed by centrifugation mdpi.com. Solid-phase extraction (SPE) can also be used for further cleanup and concentration of the peptide from the matrix.

HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is typically used for the separation of the peptide from its potential degradation products and other components of the sample matrix. A C18 column is commonly employed with a gradient elution system, typically using water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

Mass Spectrometric Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the detection and quantification of the peptide. In positive ion electrospray ionization (ESI) mode, the peptide will typically be observed as a protonated molecular ion [M+H]+. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored. This technique enhances selectivity and allows for accurate quantification even at low concentrations in complex matrices.

Table 3: General Parameters for HPLC-MS/MS Analysis of Phe-Thr-Pro-Arg-Leu-NH2

| Parameter | Typical Condition |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ for Phe-Thr-Pro-Arg-Leu-NH2 |

| Product Ions (m/z) | Specific fragment ions generated by collision-induced dissociation (CID) |

Advanced Research Methodologies and Applications

Use as Biochemical Probes in Cellular and Molecular Assays

While direct studies utilizing Phe-Thr-Pro-Arg-Leu-NH2 as a biochemical probe are not extensively documented, its chemical structure lends itself to modifications for such applications. Peptides are valuable tools in cellular and molecular assays due to their high specificity and affinity for biological targets.

Potential Applications as Biochemical Probes:

Fluorescent Probes: By attaching a fluorophore to the N-terminus or a suitable side chain of Phe-Thr-Pro-Arg-Leu-NH2, it can be converted into a fluorescent probe. acs.orgacs.org Such probes are instrumental in various cellular assays, including flow cytometry and fluorescence microscopy, to visualize and quantify receptor localization and trafficking in living cells. acs.orgacs.org The design of these probes is guided by structure-based approaches to ensure that the fluorescent tag does not interfere with the peptide's binding affinity. acs.org

Receptor Binding and Functional Assays: Labeled Phe-Thr-Pro-Arg-Leu-NH2 can be used in radioligand binding assays to determine the affinity and specificity of its interaction with putative receptors. Furthermore, in cellular assays, such probes can help in monitoring downstream signaling events upon receptor activation, providing insights into the peptide's functional role. nih.gov

Probing Peptide-Protein Interactions: Modified versions of the peptide can be employed to study its interaction with specific proteins within a cell or in a cell-free system. Techniques such as affinity chromatography, where the peptide is immobilized to a solid support, can be used to isolate and identify its binding partners from a complex biological sample.

Application in Phage Display Libraries for Ligand/Antagonist Identification

Phage display is a powerful high-throughput screening technique used to identify peptides with high affinity and specificity for a target molecule from a large library of variants. creative-peptides.comcreative-biolabs.com This methodology could be instrumental in both identifying the natural receptor for Phe-Thr-Pro-Arg-Leu-NH2 and in discovering more potent or selective analogs.

Methodological Approach:

Library Construction: A library of bacteriophages is genetically engineered to express a vast diversity of peptides on their coat proteins. creative-peptides.comcreative-biolabs.com This library can be designed to contain random peptide sequences or variants of a known peptide like Phe-Thr-Pro-Arg-Leu-NH2.

Biopanning: The phage library is incubated with a target molecule, which could be a purified receptor or intact cells expressing the receptor. creative-peptides.comresearchgate.net Phages displaying peptides that bind to the target are captured, while non-binding phages are washed away.

Amplification and Iteration: The bound phages are eluted and then amplified by infecting bacteria. creative-peptides.comresearchgate.net This enriched phage population is then used for subsequent rounds of panning, leading to the selection of phages with the highest affinity for the target.

Sequence Analysis: After several rounds of selection, the DNA from the selected phages is sequenced to identify the amino acid sequences of the high-affinity peptides. nih.gov

This technique has been widely used to map protein-protein interactions and identify peptide mimics of non-peptide ligands. creative-peptides.com For a peptide like Phe-Thr-Pro-Arg-Leu-NH2, phage display could be used to screen for its unknown receptor or to optimize its sequence to enhance its binding characteristics for a known target. nih.gov

Crystallographic and NMR Studies for Receptor-Ligand Complex Elucidation (e.g., related thrombin inhibitors)

Understanding the three-dimensional structure of a peptide-receptor complex at an atomic level is crucial for elucidating the molecular basis of its biological activity and for rational drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose. nih.gov

X-ray Crystallography:

This technique provides high-resolution static images of molecules. For peptide-receptor complexes, it requires the crystallization of the complex, which can be challenging, especially for membrane-bound receptors like G protein-coupled receptors (GPCRs). nih.govnih.gov However, recent advancements in protein engineering and crystallization techniques have enabled the structural determination of several GPCRs in complex with their ligands. nih.govnih.gov The crystal structure of the neuropeptide Y Y2 receptor, for instance, has provided insights into ligand recognition and subtype specificity. nih.gov Such studies on a receptor for Phe-Thr-Pro-Arg-Leu-NH2 would reveal the precise interactions, including hydrogen bonds and hydrophobic contacts, that govern binding.

NMR Spectroscopy:

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. nih.govethz.chbenthamdirect.com

Structure of the Bound Peptide: NMR can be used to determine the conformation of Phe-Thr-Pro-Arg-Leu-NH2 when it is bound to its receptor. nih.gov This information is critical for understanding the bioactive conformation of the peptide.

Mapping the Binding Site: By observing changes in the NMR signals of the receptor upon peptide binding, it is possible to identify the amino acid residues of the receptor that are involved in the interaction. mdpi.com

Dynamics of the Interaction: NMR can provide insights into the dynamic nature of the peptide-receptor interaction, which is often important for receptor activation and signaling. ethz.chmdpi.com

The table below summarizes the key aspects of these structural biology techniques.

| Technique | Information Provided | Advantages | Challenges |

| X-ray Crystallography | High-resolution 3D structure of the peptide-receptor complex. | Provides a detailed atomic-level view of the binding interface. | Requires crystallization of the complex, which can be difficult, especially for membrane proteins. Provides a static picture of the interaction. |

| NMR Spectroscopy | 3D structure and dynamics of the peptide and receptor in solution. | Provides information on conformational changes and dynamics upon binding. Can be used to study weaker interactions. | Generally limited to smaller proteins or protein domains. Data interpretation can be complex. |

Future Directions in Fundamental Neuropeptide Research

The field of neuropeptide research is continuously evolving, with new technologies and approaches providing deeper insights into their complex roles in physiology and disease. nih.govnih.gov Future research on Phe-Thr-Pro-Arg-Leu-NH2 and similar peptides will likely focus on several key areas.

While the initial characterization of a neuropeptide may link it to a specific function, many neuropeptides are later found to have pleiotropic effects, acting on multiple systems and pathways. mdpi.com Future research should aim to uncover the broader physiological roles of Phe-Thr-Pro-Arg-Leu-NH2. This could involve:

Unbiased Screening: Employing high-throughput screening assays to test the activity of the peptide on a wide range of cellular targets and pathways.

In Vivo Studies: Utilizing animal models to investigate the systemic effects of the peptide on various physiological processes, such as metabolism, inflammation, and behavior. mdpi.com

Peptidomics: Using mass spectrometry-based approaches to identify the tissues and biological fluids where the peptide is endogenously present, providing clues to its sites of action. nih.gov

A significant challenge in neuropeptide research is the identification of their cognate receptors, many of which are orphan GPCRs. nih.govnih.gov For Phe-Thr-Pro-Arg-Leu-NH2, a key future direction is the identification of its specific receptor(s).

Receptor Deorphanization: Using techniques like affinity chromatography with the peptide as bait, or screening of orphan GPCR libraries, to identify its receptor. nih.govacs.org Computational approaches, such as predicting peptide-receptor interactions, are also emerging as valuable tools. biorxiv.orgbiorxiv.org

Signaling Crosstalk: Once a receptor is identified, investigating the downstream signaling pathways it activates is crucial. nih.govresearchgate.netnih.gov Many neuropeptide receptors can couple to multiple G proteins and activate diverse signaling cascades. researchgate.net Understanding the potential for crosstalk between the signaling pathways activated by Phe-Thr-Pro-Arg-Leu-NH2 and those of other signaling molecules will provide a more comprehensive picture of its regulatory function. nih.govnih.gov

The development of novel tools and methodologies is essential for advancing our understanding of neuropeptide function. nih.govyulonglilab.org

Novel Probes and Sensors: Designing and synthesizing more sophisticated biochemical probes, such as photoactivatable or caged versions of Phe-Thr-Pro-Arg-Leu-NH2, would allow for precise spatiotemporal control of its activity in biological systems. researchgate.net The development of genetically encoded biosensors for the peptide would enable real-time monitoring of its release and dynamics in vivo. nih.gov

Advanced Imaging Techniques: Utilizing super-resolution microscopy and other advanced imaging techniques to visualize the subcellular localization of the peptide and its receptor with high precision. nih.gov

Computational and Systems Biology Approaches: Integrating experimental data with computational modeling and systems biology approaches to build predictive models of the peptide's signaling network and its physiological effects. researchgate.net

Q & A

Basic: What solid-phase synthesis protocols are recommended for producing high-purity Phe-Thr-Pro-Arg-Leu-NH2?

Phe-Thr-Pro-Arg-Leu-NH2 is synthesized using Fmoc-chemistry on benzyloxy dimethoxytrityl amine (BDMTA) resin. The coupling agent dicyclohexylcarbodiimide (DCC) ensures efficient amide bond formation. Post-synthesis, cleavage with 1–5% trifluoroacetic acid (TFA) yields the peptide amide with >80% recovery and >90% purity (HPLC). Optimize resin loading capacity (0.3–0.6 mmol/g) and monitor coupling efficiency via Kaiser tests to minimize truncation byproducts .

Advanced: How can structural modifications to Phe-Thr-Pro-Arg-Leu-NH2 improve its resistance to enzymatic degradation in insect neuropeptide studies?

Replace the N-terminal phenylalanine with hydrocinnamic acid (Hca) to reduce protease recognition. Alternatively, add hydrophobic moieties like 1-pyrenebutyric acid (Pba) to enhance membrane permeability. Validate modifications using in vitro stability assays (e.g., incubation with hemolymph or midgut enzymes) and compare activity retention via dose-response curves in moth pheromone production models .

Basic: What analytical methods confirm the identity and purity of synthesized Phe-Thr-Pro-Arg-Leu-NH2?

Use reversed-phase HPLC with a C18 column (gradient: 5–60% acetonitrile/0.1% TFA over 30 min) for purity assessment. Confirm molecular weight via MALDI-TOF mass spectrometry (expected [M+H]+: 674.8 Da). For sequence verification, perform Edman degradation or tandem MS/MS fragmentation .

Advanced: How to resolve contradictory bioactivity data for Phe-Thr-Pro-Arg-Leu-NH2 fragments across lepidopteran species?

Design cross-species assays under standardized conditions (e.g., dosage, solvent, and temperature). Test truncated analogs (e.g., [2-8] LPK) alongside the parent peptide. Use receptor-binding assays (e.g., competitive displacement with radiolabeled ligands) to identify species-specific receptor affinity differences. Statistical tools like ANOVA with post-hoc tests can quantify variability .

Basic: Why is C-terminal amidation critical for Phe-Thr-Pro-Arg-Leu-NH2’s biological activity?

The C-terminal amide (-NH2) mimics natural pyrokinin neuropeptides, enhancing receptor binding by eliminating negative charge. Compare activity of amidated vs. carboxylated analogs in bioassays (e.g., cockroach hindgut contraction or moth oviduct motility). Amidation typically increases potency by 10–100× .

Advanced: What strategies optimize in vivo delivery of Phe-Thr-Pro-Arg-Leu-NH2 for pest control applications?

Incorporate the peptide into biodegradable nanoparticles (e.g., PLGA) for sustained release. Test efficacy via topical application or feeding assays in target insects. Monitor hemolymph peptide levels via LC-MS to correlate bioavailability with behavioral or physiological responses .

Basic: Which in vitro assays quantify the myotropic activity of Phe-Thr-Pro-Arg-Leu-NH2?

Use isolated insect tissues (e.g., cockroach hindgut or moth oviduct) in organ baths with physiological saline. Measure contraction frequency/amplitude via force transducers. Compare dose-response curves (EC50 typically 10⁻⁸–10⁻⁶ M) and validate specificity with receptor antagonists like PK antagonists .

Advanced: How can molecular dynamics simulations guide the design of Phe-Thr-Pro-Arg-Leu-NH2 analogs with enhanced receptor selectivity?

Model peptide-receptor interactions using homology-based structures (e.g., pyrokinin receptor GPCRs). Simulate binding free energy (MM-PBSA) to identify critical residues (e.g., Arg³ side chain). Validate predictions via alanine scanning mutagenesis and functional cAMP/IP3 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.